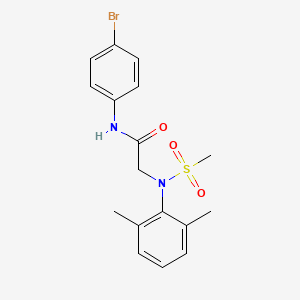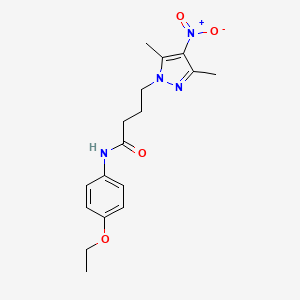
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, also known as MNPG, is a novel compound with potential applications in scientific research.
作用機序
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide exerts its anti-inflammatory and anti-tumor effects by targeting multiple signaling pathways involved in inflammation and cancer development. It inhibits the activation of NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines and chemokines. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also modulates the expression of other transcription factors, such as AP-1 and STAT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to modulate the expression of a wide range of genes involved in inflammation and cancer development. It inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL1. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces the expression of anti-inflammatory cytokines, such as IL-10. In cancer cells, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide induces cell cycle arrest and apoptosis, and inhibits the expression of genes involved in cell proliferation and survival.
実験室実験の利点と制限
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to target multiple signaling pathways, and its low toxicity. However, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
Future research on N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide should focus on elucidating its mechanism of action in more detail, identifying its molecular targets, and exploring its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, efforts should be made to improve the solubility and bioavailability of N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, and to develop more potent analogs with improved pharmacological properties.
合成法
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride and N-(4-aminophenyl)glycine. The final product is obtained after purification using column chromatography.
科学的研究の応用
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in mouse xenograft models.
特性
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)

![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)


![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)